DMSO Solubility of C6-TFA Salt Is Approximately 2-Fold Higher Than the C4-TFA Analog
The C6 linker variant in TFA salt form achieves a DMSO solubility of ≥105.5 mg/mL (193.76 mM), compared with ≥51.7 mg/mL for the directly analogous C4 linker variant (Thalidomide-O-amido-C4-NH2 TFA, CAS 1799711-25-3), both supplied as TFA salts . This represents an approximately 2-fold solubility advantage for the C6 compound. The MedChemExpress datasheet further notes that the TFA salt form 'usually boasts enhanced water solubility and stability' relative to the corresponding free base form (CAS 1950635-13-8) [1].
| Evidence Dimension | DMSO solubility (mg/mL) at room temperature |
|---|---|
| Target Compound Data | ≥105.5 mg/mL (193.76 mM); MW 544.48 |
| Comparator Or Baseline | Thalidomide-O-amido-C4-NH2 TFA: ≥51.7 mg/mL in DMSO (MW 516.43); free base form (CAS 1950635-13-8): lower solubility implied by vendor note |
| Quantified Difference | C6 TFA / C4 TFA solubility ratio ≈ 2.04-fold higher for C6; TFA salt solubility advantage over free base noted but not numerically specified |
| Conditions | Vendor-reported DMSO solubility at ambient temperature; purity ≥98% (HPLC) for both compounds |
Why This Matters
Higher DMSO solubility directly enables preparation of more concentrated stock solutions, reducing the volume of organic solvent introduced into cell-based degradation assays and minimizing solvent-related cytotoxicity artifacts during PROTAC screening campaigns.
- [1] MedChemExpress. Thalidomide-O-amido-C6-NH2 (Cereblon Ligand-Linker Conjugates 11) Product Page. Note: salt form (TFA) 'usually boasts enhanced water solubility and stability' vs. free form. CAS 1950635-13-8 (free base). View Source
